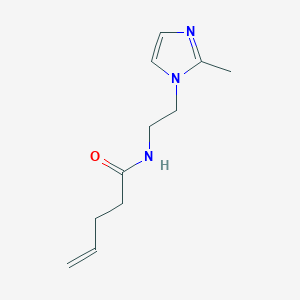

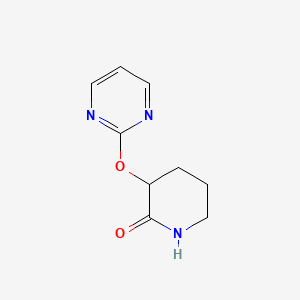

![molecular formula C17H13F2NO2 B2682531 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid CAS No. 2137821-23-7](/img/structure/B2682531.png)

3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid” is a complex organic molecule that contains an indole group, a propanoic acid group, and fluorophenyl groups. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Fluorophenyl groups are phenyl groups (a ring of 6 carbon atoms) with one or more fluorine atoms attached. Propanoic acid is a three-carbon carboxylic acid.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole and phenyl groups are aromatic, contributing to the compound’s stability. The fluorine atoms on the phenyl groups are electronegative, which could influence the compound’s reactivity .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms and the propanoic acid group. The fluorine atoms, being highly electronegative, could make the compound more reactive towards electrophiles. The propanoic acid group could potentially undergo reactions typical of carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the propanoic acid group could make the compound acidic. The compound is likely to be solid at room temperature .

Applications De Recherche Scientifique

Chiral Derivatizing Agent

- The compound has been utilized in the preparation and use as a chiral derivatizing agent, beneficial for the enantioseparation of 2-fluoro-2-phenyl propanoic acid enantiomers. This application highlights its role in stereochemical analysis and chiral recognition studies (Hamman, 1993).

Ratiometric Fluorescent pH Probe

- Its derivative has been developed as a ratiometric fluorescent pH probe for intracellular imaging, demonstrating significant potential in biomedical research for the detection of pH changes within living cells (Nan et al., 2015).

Potent Urease Inhibitors

- Novel indole-based hybrid oxadiazole scaffolds, derived from 4-(1H-indol-3-yl)butanoic acid, have shown promising results as potent urease inhibitors, offering potential therapeutic applications in treating diseases related to urease activity (Nazir et al., 2018).

Enhanced Reactivity of Molecules

- 3-(4-Hydroxyphenyl)propanoic acid, a compound related in structure, has been investigated as a renewable building block for enhancing the reactivity of molecules bearing hydroxyl groups towards the formation of benzoxazine rings, indicating its utility in materials science and polymer chemistry (Trejo-Machin et al., 2017).

Antidepressant Drug Synthesis Intermediate

- 3-Chloro-1-phenyl-1-propanol, used as a chiral intermediate in the synthesis of antidepressant drugs, showcases the importance of structurally similar compounds in pharmaceutical synthesis, highlighting their roles in developing new therapeutic agents (Choi et al., 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of This compound For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

The specific biochemical pathways affected by This compound Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of the action of This compound Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

3-[7-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO2/c18-11-6-4-10(5-7-11)16-13(8-9-15(21)22)12-2-1-3-14(19)17(12)20-16/h1-7,20H,8-9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTYMGUXMWZKMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2CCC(=O)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)

![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)

![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)

![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2682462.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682465.png)

![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)